3-(3-Pyridyl)propanamide

Descripción general

Descripción

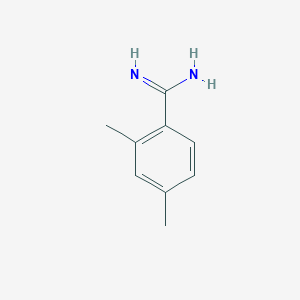

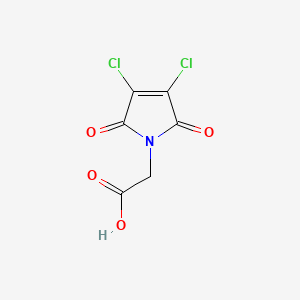

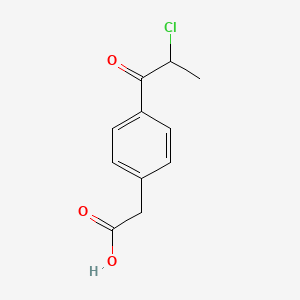

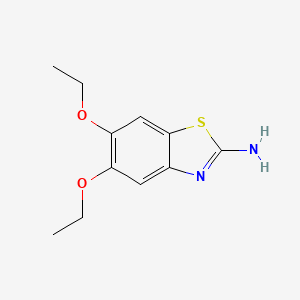

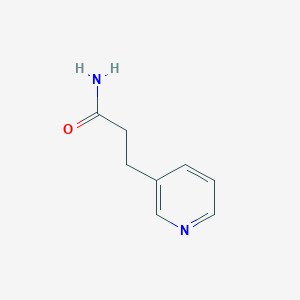

3-(3-Pyridyl)propanamide is a chemical compound with the CAS Number: 84199-99-5 . It has a molecular weight of 150.18 . The IUPAC name for this compound is 3-(3-pyridinyl)propanamide . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 3-(3-Pyridyl)propanamide is 1S/C8H10N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H2,9,11) . This indicates that the compound has a pyridine ring attached to a propanamide group.Physical And Chemical Properties Analysis

3-(3-Pyridyl)propanamide is a solid at room temperature . It has a molecular weight of 150.18 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Photooxidation Retardants in Polymers

3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives have been synthesized for use as additives in polymers to resist photooxidation. These compounds exhibit double hydrogen bonding and intramolecular charge transfer, making them effective UV absorbers in polymer applications (Hanna & Girges, 1990).

Herbicidal Activity

N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, a compound related to 3-(3-Pyridyl)propanamide, has been synthesized and found effective in herbicidal activity. Its crystal structure and herbicidal properties have been extensively studied (Liu et al., 2008).

Synthesis and Deprotonation Studies

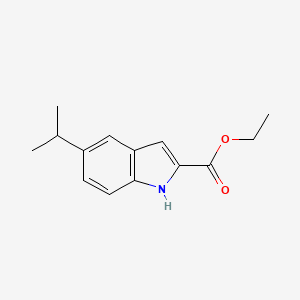

Research on 2-(pyridyl)phenols and 2-(pyridyl)anilines, including 2,2-dimethyl-N-[2-(2- and 3-pyridyl)phenyl]propanamides, involves their synthesis using cross-coupling reactions and deprotonation studies. This has implications in organic chemistry and the development of new compounds (Rebstock et al., 2003).

Copper Complexation for Anti-inflammatory Activity

3-amino-N-(pyridin-2-ylmethyl)-propanamide has been designed as a potential chelator of copper, showing promise in the treatment of inflammation associated with rheumatoid arthritis. Its ability to promote dermal absorption of copper makes it a candidate for transdermal therapeutic applications (Jackson et al., 2016).

Topical and Systemic Inflammation Inhibitors

N-pyridinyl(methyl)indolylpropanamides, related to 3-(3-Pyridyl)propanamide, have been synthesized as non-acidic NSAIDs. These compounds, particularly N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide, demonstrate significant activity in reducing topical and systemic inflammation (Dassonville et al., 2008).

TRPV1 Antagonists for Neuropathic Pain

2-aryl pyridine C-region derivatives of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, structurally related to 3-(3-Pyridyl)propanamide, have been investigated as hTRPV1 antagonists. These compounds, particularly compound 9, have shown effectiveness in a mouse neuropathic pain model (Ryu et al., 2014).

ADP-Ribosylation Inhibitors

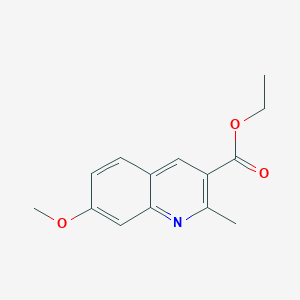

The compound 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(pyridin-2-yl)ethyl]propanamide has been identified as an inhibitor of the human ADP-ribosyltransferase ARTD3/PARP3. This research contributes to the development of selective inhibitors for this enzyme, with implications in biochemical and medicinal studies (Lindgren et al., 2013).

Transition Metal Complexes for Biological Studies

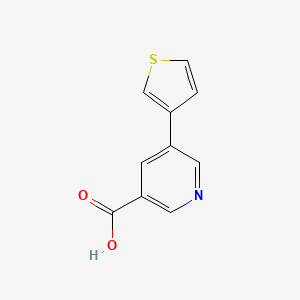

Bivalent transition metal complexes of 3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide have been synthesized and studied. These compounds have been assessed for their antimicrobial, antioxidant, and cytotoxic activities, indicating their potential in biological and medicinal research (Zaky et al., 2016).

Antiallergic Activity of Propanamides

A series of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides have been synthesized and evaluated for their potential antiallergic activity. The IC50 of compound 12, in particular, was found to be comparable to that of oxatomide, suggesting potential use in allergy treatments (Courant et al., 1993).

Crystal Structure Analysis

Studies on the crystal structure of various compounds related to 3-(3-Pyridyl)propanamide, such as dichloro[3-(pyridin-2-yl)-1H-pyrazol-1-yl]propanamidezinc(II), contribute to the understanding of coordination chemistry and potential applications in material science and drug design (Zhang et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 3-(3-Pyridyl)propanamide are currently unknown . The compound belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds comprise a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2 .

Biochemical Pathways

Primary carboxylic acid amides, to which 3-(3-pyridyl)propanamide belongs, are involved in various biological processes .

Pharmacokinetics

The compound is a solid at room temperature , suggesting it may have different bioavailability properties compared to liquid or gaseous compounds.

Propiedades

IUPAC Name |

3-pyridin-3-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZYDHMFNHSEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393148 | |

| Record name | 3-Pyridinepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Pyridyl)propanamide | |

CAS RN |

84199-99-5 | |

| Record name | 3-Pyridinepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.